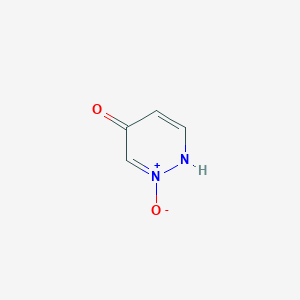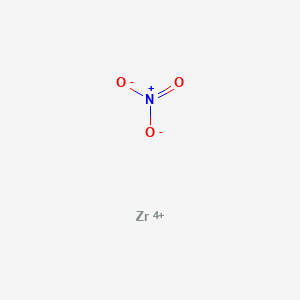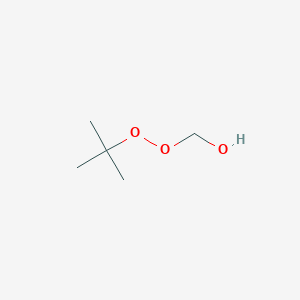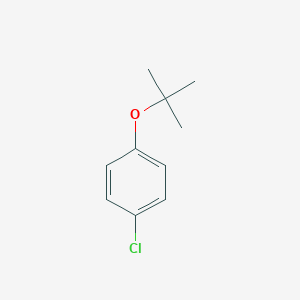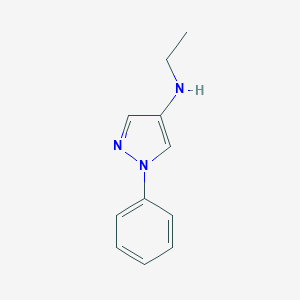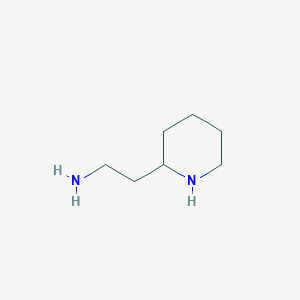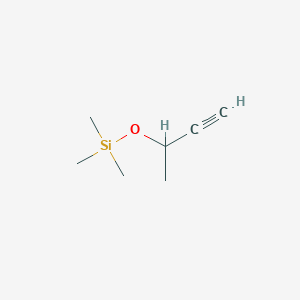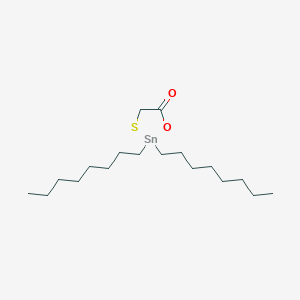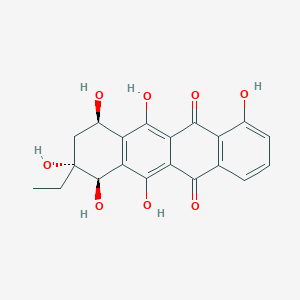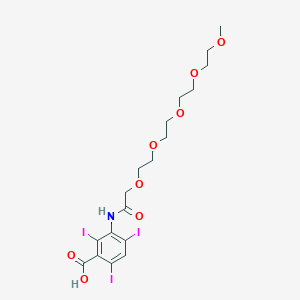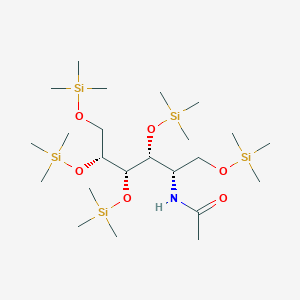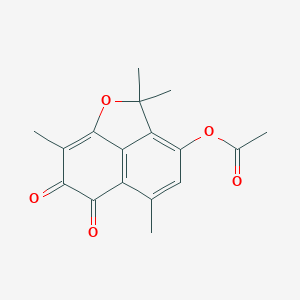![molecular formula C18H31NO3S2 B096712 [1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-22-4](/img/structure/B96712.png)
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate is a complex organic compound with the molecular formula C17H29NO3S2 and a molecular weight of 359.543 g/mol . This compound is characterized by its unique structure, which includes acetoxy, acetyl, and tert-butylthio groups attached to a tetrahydropyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate involves multiple steps, typically starting with the preparation of the tetrahydropyridine ring, followed by the introduction of acetoxy, acetyl, and tert-butylthio groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate is utilized in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate involves its interaction with specific molecular targets and pathways. The acetoxy and acetyl groups may participate in esterification and acetylation reactions, while the tert-butylthio groups can influence the compound’s reactivity and stability. These interactions can modulate various biochemical processes, making the compound valuable for research purposes .
Comparison with Similar Compounds
Similar compounds to [1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate include:
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine: Differing by the presence of a phenyl group instead of a methyl group.
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-ethyl-1,2,3,6-tetrahydropyridine: Differing by the presence of an ethyl group instead of a methyl group.
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications .
Properties
CAS No. |
18794-22-4 |
|---|---|
Molecular Formula |
C18H31NO3S2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C18H31NO3S2/c1-11-10-14(23-17(4,5)6)19(12(2)20)16(22-13(3)21)15(11)24-18(7,8)9/h10,14-16H,1-9H3 |
InChI Key |
ZIBQZACYDHZNNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
Canonical SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
